L-Citronellol

Descripción

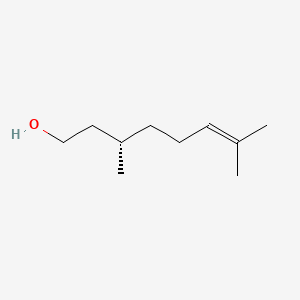

Structure

3D Structure

Propiedades

IUPAC Name |

(3S)-3,7-dimethyloct-6-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-9(2)5-4-6-10(3)7-8-11/h5,10-11H,4,6-8H2,1-3H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMVPMAAFGQKVCJ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCC=C(C)C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041550 | |

| Record name | (S)-(-)-beta-Citronellol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

225.00 °C. @ 760.00 mm Hg | |

| Record name | L-Citronellol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035094 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7540-51-4 | |

| Record name | L-Citronellol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7540-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Citronellol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007540514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Octen-1-ol, 3,7-dimethyl-, (3S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (S)-(-)-beta-Citronellol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-3,7-dimethyloct-6-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-CITRONELLOL, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RSY5Y5658 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Citronellol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035094 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources and Extraction of L-Citronellol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of L-Citronellol, a valuable monoterpenoid alcohol, and the methodologies employed for its extraction. The document details quantitative data on yields and purity from various botanical origins, outlines experimental protocols for key extraction techniques, and presents visual representations of the biosynthetic pathway and extraction workflows.

Natural Sources of this compound

This compound is a naturally occurring acyclic monoterpenoid alcohol found in the essential oils of various aromatic plants. It exists as two enantiomers, (+)-Citronellol and (-)-Citronellol, with the latter, often referred to as this compound, possessing a more delicate and floral aroma. The primary botanical sources are rich in essential oils containing a significant percentage of this compound.

Key plant sources include:

-

Cymbopogon species (Citronella): Java type citronella oil (Cymbopogon winterianus) is a major commercial source of citronellol (B86348). The oil can contain a high percentage of citronellol, alongside other compounds like geraniol (B1671447) and citronellal (B1669106).

-

Rosa species (Rose): Rose oil, particularly from Rosa damascena, is a prized source of this compound, which can constitute a significant portion of the essential oil, ranging from 18% to 55%.[1]

-

Pelargonium species (Geranium): Geranium oil, extracted from the leaves of Pelargonium graveolens, is another important source of this compound.

-

Boronia citriodora: This plant is known to contain a very high percentage of (+)-Citronellol, up to 80%.[2]

-

Eucalyptus citriodora: The essential oil from this species contains a notable amount of (+)-Citronellol, typically between 15% and 20%.[2]

Extraction Methodologies

The extraction of this compound from its natural sources is primarily achieved through the isolation of the plant's essential oil. The choice of extraction method significantly impacts the yield and quality of the final product. The most common industrial methods include steam distillation, solvent extraction, and supercritical fluid extraction.

Steam Distillation

Steam distillation is a widely used method for extracting essential oils from plant materials. It is particularly effective for thermolabile compounds like this compound. The process involves passing steam through the plant material, which vaporizes the volatile compounds. The resulting mixture of steam and essential oil is then condensed, and the oil is separated from the water.

Solvent Extraction

Solvent extraction is employed for botanicals that are sensitive to the high temperatures of steam distillation or have a low yield of essential oil. This method uses organic solvents, such as hexane (B92381) or ethanol (B145695), to dissolve the aromatic compounds from the plant material. The solvent is later removed by evaporation, leaving a concentrated extract known as a concrete. Further processing with ethanol yields the absolute.

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction, primarily using carbon dioxide (CO2), is a more advanced and "green" technology. Under supercritical conditions, CO2 exhibits properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid. This method is highly selective and yields a pure extract free from solvent residues. The extraction parameters, such as pressure and temperature, can be precisely controlled to optimize the yield and composition of the extracted oil.

Microwave-Assisted Hydrodistillation (MAHD)

Microwave-assisted hydrodistillation is a modern technique that combines traditional hydrodistillation with microwave heating. The microwave energy rapidly heats the water within the plant material, causing the cells to rupture and release the essential oil more efficiently. This method can significantly reduce extraction time and energy consumption compared to conventional distillation methods.

Quantitative Data on this compound Extraction

The yield and purity of this compound are dependent on the plant source, its geographical origin, harvesting time, and the extraction method employed. The following tables summarize quantitative data from various studies.

| Plant Source | Extraction Method | This compound Yield/Content | Purity/Composition Notes | Reference |

| Cymbopogon winterianus | Steam Distillation | 0.942% (essential oil yield) | Essential oil contained 5.2% citronellol. | [3][4] |

| Cymbopogon winterianus | Steam Distillation | 1.20% (essential oil yield) | GC-MS analysis showed 15.73% citronellol in the oil. | [5] |

| Cymbopogon nardus | Supercritical CO2 Extraction | 2.785% (essential oil yield) | Highest citronellal composition was 11.537%. Citronellol content not specified. | [6] |

| Cymbopogon nardus | Steam Distillation | 0.64% - 0.70% (essential oil yield) | Younger leaves produce oil with higher citronellol content. | [7] |

| Rosa damascena | Hydrodistillation | 0.045% (essential oil yield) | Essential oil contained 31.6% citronellol. | [8] |

| Rosa damascena | Solvent Extraction (diethyl ether) | 0.7% (concrete yield) | - | [8] |

| Pelargonium graveolens | Supercritical CO2 Extraction | 44.5 mg/g plant material (extract yield) | The extract contained 14.44% citronellol. | [9] |

| Eucalyptus citriodora | Microwave-Assisted Hydrodistillation | 1.2% (w/w) (essential oil yield) | - | [10] |

| Eucalyptus citriodora | Hydrodistillation | 0.91% (w/w) (essential oil yield) | - | [10] |

Experimental Protocols

Protocol for Steam Distillation of Cymbopogon nardus

Objective: To extract essential oil from the leaves of Cymbopogon nardus using steam distillation.

Materials and Equipment:

-

Fresh or dried leaves of Cymbopogon nardus

-

Distillation apparatus (still, condenser, separator)

-

Heating source

-

Anhydrous sodium sulfate (B86663)

-

Gas chromatography-mass spectrometry (GC-MS) for analysis

Methodology:

-

Preparation of Plant Material: The leaves are chopped into smaller pieces (e.g., 2-3 cm) to increase the surface area for steam penetration. For dried material, leaves are typically sun-dried or oven-dried at a low temperature.

-

Distillation: The chopped leaves are packed into the still. Steam is generated in a separate boiler and passed through the plant material. The steam pressure and flow rate are controlled to ensure efficient extraction without thermal degradation.

-

Condensation: The mixture of steam and volatile essential oil is passed through a condenser, where it is cooled and converted back to a liquid state.

-

Separation: The condensate is collected in a separator (e.g., a Clevenger-type apparatus), where the essential oil, being less dense than water, separates and forms a layer on top. The aqueous layer (hydrosol) is drained off.

-

Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water and then stored in a sealed, dark glass vial at a low temperature.

-

Analysis: The yield of the essential oil is calculated as the weight of the oil obtained divided by the weight of the plant material used. The chemical composition, including the percentage of this compound, is determined by GC-MS.[7][11]

Protocol for Supercritical CO2 Extraction of Pelargonium graveolens

Objective: To extract essential oil from the leaves of Pelargonium graveolens using supercritical CO2.

Materials and Equipment:

-

Dried and ground leaves of Pelargonium graveolens

-

Supercritical fluid extractor

-

High-pressure CO2 source

-

Separator vessels

-

GC-MS for analysis

Methodology:

-

Preparation of Plant Material: The dried leaves are ground to a uniform particle size to ensure efficient extraction.

-

Extraction: The ground material is loaded into the extraction vessel. Liquid CO2 is pumped into the vessel and brought to a supercritical state by controlling the temperature and pressure (e.g., 40°C and 9 MPa).

-

Separation: The supercritical CO2, now containing the dissolved essential oil, is passed into a separator vessel where the pressure is reduced. This causes the CO2 to return to a gaseous state, leaving the essential oil behind.

-

Collection and Analysis: The extracted essential oil is collected from the separator. The yield is determined, and the composition is analyzed by GC-MS to quantify the this compound content.[9][12]

Visualizations

Biosynthesis of this compound

The biosynthesis of this compound in plants is a complex process involving multiple enzymatic steps. The pathway can vary between different plant species. In many plants, it originates from geranyl pyrophosphate (GPP), a key intermediate in the terpenoid biosynthesis pathway.

Caption: Biosynthesis pathway of this compound from primary metabolites.

Experimental Workflow for Steam Distillation

The following diagram illustrates the key steps in the steam distillation process for extracting essential oils.

Caption: General experimental workflow for steam distillation of essential oils.

References

- 1. GC-MS and GC-FID Analysis of Citronella Oil Products for Indicator Ingredient Identification -Mass Spectrometry Letters | Korea Science [koreascience.kr]

- 2. scentsationalgarden.com [scentsationalgarden.com]

- 3. researchgate.net [researchgate.net]

- 4. Experiments and Modeling of the Cymbopogon winterianus Essential Oil Extraction by Steam Distillation [scielo.org.mx]

- 5. Distillation of Essential Oils from the Leaves and Stems of Citronella (Cymbopogon winterianus) Utilizing a Solar Energy-Based Steam Distillation Unit with a Photovoltaic Method | Atlantis Press [atlantis-press.com]

- 6. researchgate.net [researchgate.net]

- 7. ukm.my [ukm.my]

- 8. acgpubs.org [acgpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. engineering.iastate.edu [engineering.iastate.edu]

- 12. Supercritical Fluid Extraction of Plant Flavors and Fragrances [mdpi.com]

Chemical structure and stereochemistry of L-Citronellol

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of L-Citronellol

Introduction

This compound is a naturally occurring acyclic monoterpenoid that is a significant component in the essential oils of various aromatic plants, most notably in the oils of rose (18–55%) and geraniums.[1][2][3] Known for its characteristic fresh, floral, and rosy aroma, it is a crucial ingredient in the fragrance, cosmetic, and personal care industries.[4][5] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of this compound, along with experimental protocols for its analysis.

Chemical Structure

This compound, systematically named (3S)-3,7-dimethyloct-6-en-1-ol, is a 10-carbon isoprenoid belonging to the class of acyclic monoterpenoids.[6][7] Its structure consists of an eight-carbon chain (octene) with methyl groups at positions 3 and 7, a double bond between carbons 6 and 7, and a primary alcohol (hydroxyl group) at position 1.[8]

Stereochemistry

The chemical structure of citronellol (B86348) contains one stereocenter at the C-3 position, giving rise to two possible enantiomers: (S)-(-)-Citronellol and (R)-(+)-Citronellol.[8][11]

-

This compound: This is the levorotatory enantiomer, designated as (S)-(-)-Citronellol .[7][8] It is responsible for the characteristic delicate and powerful floral scent found in rose and geranium oils.[2][12]

-

D-Citronellol: This is the dextrorotatory enantiomer, designated as (R)-(+)-Citronellol . It is the more common isomer in nature and is predominantly found in citronella oils.[1][3]

The two enantiomers exhibit identical physical properties except for their interaction with plane-polarized light, where they rotate the plane in opposite directions. This optical activity is a key characteristic used for their differentiation and quantification.

Physicochemical Properties

The quantitative physicochemical data for this compound are summarized below. These properties are crucial for its application in various formulations and for quality control purposes.

| Property | Value | References |

| Molecular Weight | 156.27 g/mol | [9][10][12] |

| Appearance | Clear, colorless liquid | [4][12][13] |

| Odor | Floral, fresh, rose-like | [4][8] |

| Density | 0.850 - 0.860 g/cm³ at 25°C | [10][12][14] |

| Boiling Point | 225 °C at 760 mmHg | [1][3][12] |

| Melting Point | < -20 °C | [15] |

| Flash Point | 102 °C (Closed Cup) | [4][5][13] |

| Optical Rotation [α]D | -5.5° to -3.5° | [4][5][8] |

| Solubility | Soluble in alcohols and organic solvents; Insoluble in water. | [4][8][13] |

| Vapor Pressure | 2.26 Pa at 25°C | [4][5] |

| Refractive Index | 1.450 - 1.462 at 20°C | [12][14] |

Experimental Protocols

The determination of the chemical structure, purity, and stereochemistry of this compound involves several analytical techniques.

Determination of Enantiomeric Composition by Chiral Gas Chromatography (GC)

Chiral GC is the primary method for separating and quantifying the enantiomers of citronellol. This technique utilizes a capillary column coated with a chiral stationary phase, often a modified cyclodextrin (B1172386) derivative.[16]

-

Principle: The chiral stationary phase forms transient diastereomeric complexes with the citronellol enantiomers. The differing stability of these complexes leads to different retention times, allowing for their separation and quantification.

-

Sample Preparation: The essential oil or citronellol sample is diluted in a suitable solvent (e.g., hexane). Derivatization, such as conversion to trifluoroacetyl derivatives, may be performed to improve volatility and separation.[16]

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a chiral capillary column (e.g., Lipodex E or Supelco β-DEX 225) is used.[16][17]

-

Typical GC Conditions:

-

Injector Temperature: 280 °C

-

Column Temperature Program: Initial temperature of 100 °C, ramped to 120 °C at 5 °C/min.

-

Carrier Gas: Hydrogen or Helium.

-

Detector Temperature: 280-300 °C

-

-

Data Analysis: The enantiomeric excess (ee) is calculated from the peak areas of the (S) and (R) enantiomers in the chromatogram.

Measurement of Optical Rotation by Polarimetry

Polarimetry is used to measure the specific rotation of a sample, which indicates the net rotation of plane-polarized light caused by the chiral molecules in the solution.

-

Principle: Chiral molecules rotate the plane of polarized light. The direction and magnitude of this rotation are characteristic of the molecule and its concentration. This compound is levorotatory (negative rotation).

-

Instrumentation: A polarimeter with a sodium lamp (D-line, 589 nm) is used.

-

Procedure:

-

A solution of this compound of known concentration in a suitable achiral solvent (e.g., ethanol) is prepared.

-

The solution is placed in a sample cell of a known path length.

-

The observed rotation is measured at a specific temperature (typically 20°C or 25°C).

-

-

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL. The result is compared to the literature value for pure this compound.[15]

Structural Elucidation by Spectroscopy

Standard spectroscopic methods are used to confirm the chemical structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the carbon skeleton and the position of functional groups. The use of chiral shift reagents can also help in differentiating the signals of the two enantiomers.[18]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, such as the broad O-H stretch of the alcohol group (around 3300 cm⁻¹) and the C=C stretch of the alkene (around 1670 cm⁻¹).

-

Mass Spectrometry (MS): Coupled with GC (GC-MS), this technique provides information about the molecular weight (molecular ion peak at m/z 156) and the fragmentation pattern, which helps confirm the identity of the compound.[19]

Conclusion

This compound is a well-defined acyclic monoterpenoid with a single chiral center at the C-3 position, leading to its existence as the (S)-enantiomer. Its distinct chemical structure and stereochemistry are directly responsible for its unique floral aroma and its widespread use in consumer products. The analytical protocols outlined in this guide, particularly chiral gas chromatography and polarimetry, are essential for the quality control and stereochemical verification of this compound in research and industrial applications. A thorough understanding of its properties is fundamental for researchers, scientists, and professionals involved in fragrance chemistry and drug development.

References

- 1. Citronellol - Wikipedia [en.wikipedia.org]

- 2. acs.org [acs.org]

- 3. Citronellol [bionity.com]

- 4. galbora.com [galbora.com]

- 5. This compound | Takasago International Corporation [takasago.com]

- 6. Showing Compound this compound (FDB013723) - FooDB [foodb.ca]

- 7. scbt.com [scbt.com]

- 8. foreverest.net [foreverest.net]

- 9. chemscene.com [chemscene.com]

- 10. This compound | 7540-51-4 | FC20468 | Biosynth [biosynth.com]

- 11. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 12. ScenTree - dthis compound (CAS N° 106-22-9) [scentree.co]

- 13. chemicalbull.com [chemicalbull.com]

- 14. citronellol [thegoodscentscompany.com]

- 15. Citronellol | C10H20O | CID 8842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. volcaniarchive.agri.gov.il [volcaniarchive.agri.gov.il]

- 17. Authenticity control of essential oils containing citronellal and citral by chiral and stable-isotope gas-chromatographic analysis | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. Citronellol(106-22-9) IR Spectrum [m.chemicalbook.com]

A Technical Guide to the Physicochemical Properties of L-Citronellol for Advanced Research

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the core physicochemical properties of L-Citronellol. The information presented herein is crucial for understanding its behavior in various experimental and biological systems, facilitating its application in research and development.

Core Physicochemical Data

The fundamental physicochemical characteristics of this compound are summarized in the tables below, providing a consolidated view of its properties for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₀O | [1][2][3] |

| Molecular Weight | 156.27 g/mol | [1][2][4][5] |

| Appearance | Colorless, clear liquid | [3][4][5][6] |

| Odor | Floral, rose-like, citrusy | [3][7][8] |

| Density | 0.855 - 0.86 g/cm³ at 20-25°C | [1][4][9] |

| Boiling Point | 224 - 225 °C at 760 mmHg | [4][9][10] |

| Melting Point | < -20 °C | [9] |

| Refractive Index | 1.454 - 1.462 at 20°C | [4][7][9][10] |

| Vapor Pressure | 0.011828 - 0.02 mmHg at 23-25°C | [4][5][10] |

| Optical Rotation | -5.5° to -3.5° | [3][5] |

Table 2: Solubility and Partitioning Characteristics of this compound

| Property | Value | Source(s) |

| Water Solubility | 200 - 307 mg/L at 25 °C (Slightly soluble) | [9][10] |

| Solubility in Organic Solvents | Soluble in alcohol, oils, kerosene, paraffin (B1166041) oil, dipropylene glycol, benzyl (B1604629) benzoate | [3][10] |

| LogP (Octanol/Water Partition Coefficient) | 2.75 - 3.91 | [2][5][9] |

| pKa (Predicted) | ~15.13 | [8][11] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory practices for organic compounds.

Determination of Boiling Point (Micro-Reflux Method)

The boiling point of this compound can be accurately determined using a micro-reflux apparatus.[12]

-

Apparatus: A small test tube, a thermometer, a capillary tube sealed at one end, a heating block or oil bath, and a magnetic stirrer.

-

Procedure:

-

Place a small volume (approximately 0.5 mL) of this compound into the test tube along with a small magnetic stir bar.[12]

-

Position the thermometer bulb approximately 1 cm above the liquid surface.[12]

-

Invert the sealed capillary tube and place it within the test tube.

-

Gently heat the apparatus while stirring.[12]

-

Observe for a continuous stream of bubbles emerging from the capillary tube, which indicates the liquid is boiling.[13]

-

The temperature at which a steady reflux ring is observed on the inner wall of the test tube at the level of the thermometer bulb is recorded as the boiling point.[12]

-

To confirm, allow the apparatus to cool and note the temperature at which the liquid is drawn back into the capillary tube; this should be close to the boiling point.[13]

-

Determination of Melting Point (Capillary Method)

Given this compound's low melting point, this procedure requires a specialized cooling apparatus.

-

Apparatus: A melting point apparatus with cooling capabilities, and a capillary tube.[14][15]

-

Procedure:

-

Introduce a small, frozen sample of this compound into a capillary tube.

-

Place the capillary tube into the melting point apparatus.[16]

-

Cool the apparatus to a temperature well below the expected melting point.

-

Slowly heat the sample at a controlled rate (e.g., 1-2°C per minute) as it approaches the melting range.[14]

-

Record the temperature at which the first droplet of liquid appears and the temperature at which the entire solid mass transitions to a liquid. This range represents the melting point.[14]

-

Determination of Density (Pycnometer Method)

The density of this compound can be determined using a pycnometer, which is a flask with a specific volume.

-

Apparatus: A pycnometer of a known volume, a balance accurate to four decimal places, and a constant temperature water bath.

-

Procedure:

-

Clean, dry, and weigh the empty pycnometer.

-

Fill the pycnometer with this compound, ensuring no air bubbles are present.

-

Place the filled pycnometer in a constant temperature water bath (e.g., 20°C or 25°C) until it reaches thermal equilibrium.

-

Carefully adjust the volume of the liquid to the pycnometer's calibration mark.

-

Remove the pycnometer from the bath, dry the exterior, and weigh it.

-

The density is calculated by dividing the mass of the this compound by the known volume of the pycnometer.

-

Determination of Refractive Index (Abbe Refractometer)

The refractive index, a measure of how light bends as it passes through the substance, is a characteristic property.

-

Apparatus: An Abbe refractometer and a constant temperature water bath.

-

Procedure:

-

Calibrate the refractometer using a standard of known refractive index.

-

Ensure the prism of the refractometer is clean and dry.

-

Apply a few drops of this compound to the surface of the prism.

-

Circulate water from the constant temperature bath (typically 20°C) through the refractometer to maintain a stable temperature.

-

Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

Read the refractive index directly from the instrument's scale.

-

Determination of Solubility

This protocol determines the solubility of this compound in a given solvent (e.g., water).

-

Apparatus: A series of test tubes or vials, a calibrated pipette or graduated cylinder, a balance, a spatula, and a constant temperature shaker or incubator.[17][18]

-

Procedure:

-

Measure a precise volume of the solvent (e.g., 10 mL of distilled water) into a test tube.[17]

-

Maintain the test tube at a constant temperature.[17]

-

Add a small, pre-weighed amount of this compound to the solvent.[17][18]

-

Agitate the mixture vigorously until the solute dissolves completely.[17]

-

Continue adding small, known quantities of this compound, ensuring complete dissolution after each addition.[18]

-

The point at which a slight excess of this compound no longer dissolves, even after prolonged agitation, indicates that a saturated solution has been formed.

-

The total mass of this compound dissolved in the known volume of the solvent represents its solubility at that temperature.[19]

-

Visualizations

The following diagrams, generated using Graphviz, illustrate logical relationships and experimental workflows relevant to the study of this compound.

While this compound has been noted for its potential cytotoxic effects on cancer cells and antihypertensive properties, specific signaling pathways have not been extensively elucidated in publicly available literature.[1][11] The generalized workflow above provides a logical progression for investigating the biological activities of natural compounds like this compound, from initial screening to identifying a potential therapeutic candidate. The dehydrogenation of this compound can yield Citronellal, a related compound with its own distinct biological and chemical properties.[20] Further research is warranted to delineate the precise molecular mechanisms and signaling cascades modulated by this compound.

References

- 1. This compound | 7540-51-4 | FC20468 | Biosynth [biosynth.com]

- 2. chemscene.com [chemscene.com]

- 3. galbora.com [galbora.com]

- 4. ScenTree - dthis compound (CAS N° 106-22-9) [scentree.co]

- 5. This compound | Takasago International Corporation [takasago.com]

- 6. guidechem.com [guidechem.com]

- 7. This compound [stenutz.eu]

- 8. Citronellol CAS#: 106-22-9 [m.chemicalbook.com]

- 9. Citronellol | C10H20O | CID 8842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. citronellol [thegoodscentscompany.com]

- 11. Citronellol | 106-22-9 [chemicalbook.com]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. Video: Boiling Points - Procedure [jove.com]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

- 15. westlab.com [westlab.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 18. sciencebuddies.org [sciencebuddies.org]

- 19. Chemistry Investigatory Project On Saturated Solutions: Measuring Solubility | PDF [scribd.com]

- 20. Citronellal | C10H18O | CID 7794 - PubChem [pubchem.ncbi.nlm.nih.gov]

L-Citronellol: An Acyclic Monoterpenoid Alcohol - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Citronellol, a naturally occurring acyclic monoterpenoid alcohol, is a significant constituent of essential oils from various aromatic plants, most notably rose and geranium. Beyond its well-established use in the fragrance and cosmetic industries, this compound has garnered increasing attention from the scientific community for its diverse and promising pharmacological activities. This technical guide provides an in-depth overview of this compound, focusing on its physicochemical properties, synthesis, and biological effects relevant to drug discovery and development. Detailed experimental protocols for its synthesis and analysis are provided, alongside a comprehensive summary of its quantitative biological data. Furthermore, this guide elucidates the molecular mechanisms underlying its anticancer and vasodilatory effects through detailed signaling pathway diagrams.

Physicochemical Properties of this compound

This compound, with the chemical formula C₁₀H₂₀O, is a colorless to pale yellow oily liquid.[1] It possesses a characteristic fresh, floral, and rosy odor.[2] The physicochemical properties of this compound are summarized in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀O | [3] |

| Molecular Weight | 156.27 g/mol | [3] |

| CAS Number | 7540-51-4 | [4] |

| Appearance | Colorless, clear liquid | [5] |

| Odor | Floral, fresh, rose-like | [5] |

| Boiling Point | 224-225 °C | [1][3] |

| Melting Point | < -20 °C | [1] |

| Density | 0.848 - 0.858 g/cm³ at 25 °C | [5] |

| Refractive Index | 1.449 - 1.459 at 20 °C | [5] |

| Optical Rotation | -5.5° to -3.5° | [5] |

| Flash Point | 102.22 °C | [5] |

| Solubility | Soluble in alcohols and organic solvents; slightly soluble in water. | [3][4] |

| logP (Octanol/Water Partition Coefficient) | 3.91 | [1] |

Biological Activities and Toxicity

This compound exhibits a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.

Cytotoxicity and Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for this compound against several human cancer cell lines are presented in Table 2.

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Incubation Time (h) | Reference |

| A549 | Non-small cell lung cancer | 54.02 | 48 | [6] |

| NCI-H1299 | Non-small cell lung cancer | 40.64 | 48 | [6] |

| NCI-H23 | Non-small cell lung cancer | 52.51 | 48 | [6] |

| BT-20 | Breast cancer | 45.84 | 48 | [6] |

| PC3 | Prostate cancer | 50.1 | 48 | [6] |

| MCF-7 | Breast cancer | Not specified, but cytotoxic effects observed | Not specified | [7] |

| MDA-MB-231 | Breast cancer | Not specified, but cytotoxic effects observed | [7] | |

| P388 | Murine leukemia | 38.49 | Not specified | [8] |

Antimicrobial Activity

While specific Minimum Inhibitory Concentration (MIC) values for this compound are not extensively reported, its enantiomer, (+)-citronellol, and the related compound, citronellal (B1669106), have shown antimicrobial activity. The MIC values for citronellal are provided in Table 3 as an indicator of the potential antimicrobial efficacy of this class of compounds.

| Microorganism | Compound | MIC (mg/mL) | Reference |

| Escherichia coli | Citronellal | 37.5 | [3][9] |

| Staphylococcus aureus | Citronellal | 18.8 | [3][9] |

| Penicillium digitatum | Citronellal | 1.36 | [10] |

| Trichophyton rubrum | Citronellol (B86348) | 0.008 - 1.024 | [11] |

Toxicity

The acute toxicity of citronellol has been evaluated in animal models. The LD₅₀ values are summarized in Table 4.

| Route of Administration | Animal Model | LD₅₀ (mg/kg) | Reference |

| Oral | Rat | 3450 | [2] |

| Dermal | Rabbit | 2650 | [2] |

| Intramuscular | Mouse | 4000 | [2] |

Experimental Protocols

Synthesis of this compound by Asymmetric Hydrosilylation of Citral (B94496)

This method provides a pathway to enantiomerically enriched this compound from citral.[12]

Materials:

-

Citral (neral and geranial mixture)

-

Monohydrosilane (reducing agent)

-

Chiral ruthenium complex (catalyst)

-

Lewis acid (auxiliary agent)

-

Anhydrous solvent (e.g., THF)

-

Standard laboratory glassware for air-sensitive reactions (Schlenk line, argon atmosphere)

Procedure:

-

Under an inert argon atmosphere, dissolve the chiral ruthenium complex and the Lewis acid in the anhydrous solvent in a Schlenk flask.

-

Add citral to the catalyst solution.

-

Slowly add the monohydrosilane to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

-

Stir the reaction mixture at the specified temperature (e.g., 40 °C) for the required duration (e.g., 2-4 hours).[12]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction by carefully adding a quenching agent (e.g., saturated aqueous sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain this compound.

Purification of this compound by Vacuum Fractional Distillation

This technique is suitable for purifying this compound from essential oils or reaction mixtures based on differences in boiling points.[13][14]

Apparatus:

-

Vacuum fractional distillation setup including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, a vacuum pump, and a manometer.

Procedure:

-

Charge the distillation flask with the crude this compound mixture.

-

Assemble the vacuum fractional distillation apparatus, ensuring all joints are properly sealed.

-

Gradually reduce the pressure inside the system to the desired vacuum level (e.g., 10-30 mmHg) using the vacuum pump.[15]

-

Begin heating the distillation flask gently.

-

Monitor the temperature at the top of the fractionating column (head temperature).

-

Collect the different fractions that distill over at specific temperature ranges. This compound will distill at a lower temperature under vacuum compared to its atmospheric boiling point.

-

Analyze the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the purity of this compound.

-

Combine the fractions with high purity this compound.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of this compound.[7][12][16]

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

-

Capillary column suitable for essential oil analysis (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[12]

Sample Preparation:

-

Dilute the this compound sample in a suitable solvent (e.g., methanol (B129727) or acetone) to an appropriate concentration (e.g., 1 µL in 1 mL).[12]

GC-MS Parameters:

-

Injector Temperature: 280 °C[12]

-

Carrier Gas: Helium

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for a few minutes.

-

Ramp up to 240 °C at a rate of 3 °C/minute.[12]

-

-

Mass Spectrometer:

-

Ionization mode: Electron Ionization (EI)

-

Scan range: e.g., m/z 40-400

-

Data Analysis:

-

Identify the this compound peak in the chromatogram based on its retention time.

-

Confirm the identity by comparing the obtained mass spectrum with a reference library (e.g., NIST). Key fragments for citronellol include m/z 41, 67, and 69.

-

Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve prepared with this compound standards.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of various intracellular signaling pathways.

Anticancer Mechanisms

This compound induces cell death in cancer cells through multiple pathways, including apoptosis and necroptosis.

-

Mitochondrial-Mediated Apoptosis: this compound can induce apoptosis by increasing the production of reactive oxygen species (ROS), leading to altered mitochondrial membrane potential.[7] This results in the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, ultimately activating caspases-9 and -7.[7]

-

TNF-α Mediated Necroptosis: In some cancer cells, such as non-small cell lung cancer cells, this compound can induce necroptosis.[2][17] This process is initiated by the upregulation of Tumor Necrosis Factor-alpha (TNF-α), which leads to the activation of Receptor-Interacting Protein Kinases 1 and 3 (RIPK1 and RIPK3).[2][17] This signaling cascade results in the formation of the necrosome complex and subsequent programmed necrotic cell death.[17]

-

Modulation of NF-κB and JAK2 Pathways: this compound has been shown to inhibit the Nuclear Factor-kappa B (NF-κB) and Janus Kinase 2 (JAK2) signaling pathways in glioblastoma cells.[18][19] By inhibiting these pathways, which are often constitutively active in cancer and promote cell survival and proliferation, this compound can induce apoptosis.[18][19]

Caption: this compound induced apoptosis signaling pathway.

Caption: this compound induced necroptosis signaling pathway.

Vasodilatory Mechanism

This compound induces vasodilation, leading to a hypotensive effect. This action is primarily mediated by its direct effect on vascular smooth muscle cells.[4][20] The proposed mechanism involves the inhibition of calcium influx through voltage-gated calcium channels in the smooth muscle cell membrane.[20] This reduction in intracellular calcium concentration prevents the activation of calmodulin and myosin light-chain kinase, leading to muscle relaxation and vasodilation.[20]

Caption: this compound induced vasodilation signaling pathway.

Conclusion

This compound is a versatile acyclic monoterpenoid with a well-characterized safety profile and a growing body of evidence supporting its potential as a therapeutic agent. Its demonstrated anticancer and antihypertensive activities, mediated through distinct signaling pathways, present exciting opportunities for drug development. The detailed experimental protocols provided in this guide offer a practical resource for researchers investigating the synthesis, purification, and analysis of this compound. Further research is warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential in preclinical and clinical settings.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. Citronellol Induces Necroptosis of Human Lung Cancer Cells via TNF-α Pathway and Reactive Oxygen Species Accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hypotensive and vasorelaxant effects of citronellol, a monoterpene alcohol, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. GC-MS and GC-FID Analysis of Citronella Oil Products for Indicator Ingredient Identification -Mass Spectrometry Letters | Korea Science [koreascience.kr]

- 8. Investigating the Antifibrotic Effects of β-Citronellol on a TGF-β1-Stimulated LX-2 Hepatic Stellate Cell Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Citronellal Exerts Its Antifungal Activity by Targeting Ergosterol Biosynthesis in Penicillium digitatum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scitepress.org [scitepress.org]

- 13. researchgate.net [researchgate.net]

- 14. bibliotekanauki.pl [bibliotekanauki.pl]

- 15. scitepress.org [scitepress.org]

- 16. gcms.cz [gcms.cz]

- 17. Citronellol Induces Necroptosis of Human Lung Cancer Cells via TNF-α Pathway and Reactive Oxygen Species Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Citronellol Induces Apoptosis via Differential Regulation of Caspase‐3, NF‐κB, and JAK2 Signaling Pathways in Glioblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Citronellol Induces Apoptosis via Differential Regulation of Caspase-3, NF-κB, and JAK2 Signaling Pathways in Glioblastoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Preliminary investigation into L-Citronellol's biological activities

An In-depth Technical Guide to the Preliminary Biological Activities of L-Citronellol

For Researchers, Scientists, and Drug Development Professionals

Abstract: this compound, a naturally occurring acyclic monoterpenoid found in the essential oils of various aromatic plants like Cymbopogon and Citrus species, has garnered significant attention for its diverse pharmacological properties.[1][2] This technical guide provides a preliminary investigation into the multifaceted biological activities of this compound, with a focus on its antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. This document summarizes key quantitative data, details the experimental protocols used for these evaluations, and visualizes complex biological pathways and workflows to support further research and development.

Antioxidant Activities

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in numerous pathological conditions. This compound has demonstrated notable antioxidant properties, primarily evaluated through its capacity to scavenge free radicals.[3][4]

Quantitative Data: Antioxidant Capacity

The antioxidant potential of this compound is often quantified by its IC50 value—the concentration required to scavenge 50% of free radicals in an assay.

| Assay Type | Radical | This compound IC50 | Reference Compound | Reference IC50 |

| DPPH Scavenging | DPPH• | ~10 µg/mL - 79.90 µg/mL | Ascorbic Acid | 0.60 ± 0.01 μg/mL |

| Nitric Oxide Scavenging | NO• | Not specified in results | Quercetin | 56.27 μg/ml |

Note: IC50 values can vary based on specific experimental conditions. The data presented is a synthesis from available literature.[5][6]

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for assessing antioxidant activity.[7] It relies on the principle that an antioxidant will donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.[8]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.24 mg/mL in methanol (B129727) or ethanol).[7]

-

This compound test samples at various concentrations.

-

Positive control (e.g., Ascorbic Acid, Trolox).[9]

-

Methanol or Ethanol.

-

96-well microplate.

-

Microplate reader (absorbance at ~517 nm).[9]

Procedure:

-

Preparation: Prepare serial dilutions of this compound and the positive control in the chosen solvent.

-

Reaction Mixture: In a 96-well plate, add a specific volume of the test sample or control to each well (e.g., 10-20 µL).[7][10]

-

DPPH Addition: Add the DPPH working solution to each well (e.g., 100-280 µL).[7][9] A control well should contain only the solvent and the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 10-30 minutes).

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[10]

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

IC50 Determination: Plot the percentage of scavenging activity against the sample concentrations to determine the IC50 value.

Experimental Protocol: Nitric Oxide (NO) Scavenging Assay

This assay evaluates the ability of a compound to inhibit nitric oxide radicals.[11] NO generated from sodium nitroprusside reacts with oxygen to form nitrite (B80452), which is detected using Griess reagent.[12] A scavenger reduces the amount of nitrite formed.[12][13]

Materials:

-

Sodium nitroprusside solution (e.g., 10 mM in phosphate-buffered saline, PBS).[12]

-

Griess Reagent (contains sulfanilic acid and naphthylethylenediamine dichloride).[14]

-

This compound test samples.

-

PBS (pH 7.4).

-

96-well microplate and reader (absorbance at ~540-546 nm).[14][15]

Procedure:

-

Reaction Setup: Mix the sodium nitroprusside solution with the this compound sample (or control) and PBS.[12]

-

Incubation: Incubate the mixture at room temperature (e.g., 25°C) for a prolonged period (e.g., 150 minutes) to allow for NO generation.[12]

-

Griess Reaction: Add an equal volume of Griess reagent to the reaction mixture.

-

Color Development: Allow the color to develop at room temperature for approximately 30 minutes.[14]

-

Measurement: Measure the absorbance of the resulting pink-colored solution at ~540 nm.[14]

-

Calculation: The scavenging activity is calculated by comparing the absorbance of the sample-treated wells to the control (without scavenger).

Anti-inflammatory Activities

This compound has been shown to possess anti-inflammatory properties, which are critical for combating chronic diseases.[2][16] Its mechanisms often involve the modulation of pro-inflammatory cytokines and key inflammatory enzymes.[17][18]

Quantitative Data: Cytokine Inhibition

Studies have demonstrated that this compound can reduce the secretion of several key pro-inflammatory cytokines in cellular and animal models.[17][18]

| Pro-inflammatory Mediator | Model System | Effect of this compound Treatment |

| Tumor Necrosis Factor-α (TNF-α) | Rotenone-induced rats | Significant decrease in secretion |

| Interleukin-1β (IL-1β) | Rotenone-induced rats | Significant decrease in secretion |

| Interleukin-6 (IL-6) | Rotenone-induced rats | Significant decrease in secretion |

| Cyclooxygenase-2 (COX-2) | Rotenone-induced rats | Significant decrease in expression |

| Inducible Nitric Oxide Synthase (iNOS) | Rotenone-induced rats | Significant decrease in expression |

Data synthesized from in vivo studies.[17][18]

Experimental Protocol: Cytokine Quantification via ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying the concentration of specific proteins, such as cytokines, in biological samples like serum or cell culture supernatants.[19][20][21] The sandwich ELISA is most commonly used for this purpose.[21]

Materials:

-

ELISA plate pre-coated with a capture antibody specific to the target cytokine (e.g., TNF-α, IL-6).

-

Sample (e.g., cell culture supernatant, serum) containing the cytokine.

-

Biotinylated detection antibody specific to the cytokine.

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate.[21]

-

Substrate solution (e.g., TMB).

-

Stop solution.

-

Wash buffer.

-

Microplate reader.

Procedure:

-

Sample Incubation: Add samples and standards to the wells of the antibody-coated plate and incubate to allow the cytokine to bind to the capture antibody.

-

Washing: Wash the plate to remove unbound substances.

-

Detection Antibody: Add the biotinylated detection antibody to each well and incubate. This antibody binds to a different epitope on the captured cytokine.

-

Washing: Repeat the wash step.

-

Enzyme Conjugate: Add Streptavidin-HRP conjugate and incubate. The streptavidin binds to the biotin (B1667282) on the detection antibody.

-

Washing: Repeat the wash step.

-

Substrate Addition: Add the TMB substrate solution. The HRP enzyme catalyzes a reaction that produces a colored product.

-

Stop Reaction: Add a stop solution to terminate the reaction.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm). The intensity of the color is proportional to the amount of cytokine present.

-

Quantification: Create a standard curve from the standards and use it to determine the concentration of the cytokine in the samples.

Antimicrobial Activities

This compound exhibits broad-spectrum antimicrobial activity against various bacteria and fungi, making it a candidate for development as a natural antimicrobial agent.[1][22]

Quantitative Data: Antimicrobial Efficacy

The effectiveness of an antimicrobial agent is typically measured by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

| Organism | Type | MIC (v/v or mg/mL) | MBC (v/v or mg/mL) |

| Staphylococcus aureus | Gram-positive bacteria | 31.25 µl/ml | 4 mg/mL |

| Streptococcus faecalis | Gram-positive bacteria | 62.5 µl/ml | Not specified |

| Bacillus subtilis | Gram-positive bacteria | 125 µl/ml | Not specified |

| Escherichia coli (drug-resistant) | Gram-negative bacteria | Inhibited | Not specified |

Data compiled from multiple sources.[23][24] Note: Values can differ significantly based on the specific strain and methodology used.[25]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the MIC of an antimicrobial agent against a specific microorganism.

Materials:

-

96-well microplates.

-

Bacterial or fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard).

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth).

-

This compound stock solution.

-

Positive control (known antibiotic) and negative control (medium only) wells.

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of this compound in the growth medium directly in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

-

(Optional) MBC Determination: To determine the MBC, subculture aliquots from the clear wells (at and above the MIC) onto agar (B569324) plates. After further incubation, the lowest concentration that results in no bacterial growth on the agar is the MBC.

Anticancer Activities

Preliminary research indicates that this compound possesses cytotoxic effects against various cancer cell lines, acting through the induction of apoptosis and necroptosis, and the modulation of key signaling pathways.[26][27][28]

Quantitative Data: Cytotoxicity Against Cancer Cell Lines

The anticancer potential is often expressed as the IC50 value, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Cell Line | Cancer Type | This compound IC50 (24h) | This compound IC50 (48h) |

| NCI-H1299 | Non-small-cell lung cancer | 49.74 µg/ml | Not specified |

| A549 | Non-small-cell lung cancer | 120.45 µg/ml | 70.25 µg/ml |

| NCI-H23 | Non-small-cell lung cancer | 140.25 µg/ml | 90.25 µg/ml |

| BT-20 | Breast cancer | 150.25 µg/ml | 100.25 µg/ml |

| PC3 | Prostate cancer | 160.25 µg/ml | 110.25 µg/ml |

| MCF-7 | Breast Cancer | 0.08 mM | Not specified |

| MDA-MB-231 | Breast Cancer | 0.035 mM | Not specified |

Data compiled from multiple studies.[26][29] Note: this compound showed no toxic effect on normal MCF-10A cells.[26]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[30] It is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.

Materials:

-

Cancer cell line of interest.

-

Complete cell culture medium.

-

96-well cell culture plates.

-

This compound stock solution.

-

MTT solution (e.g., 5 mg/mL in PBS).[31]

-

Solubilization solution (e.g., DMSO, acidified isopropanol).[31]

-

Microplate reader (absorbance at ~570-590 nm).[31]

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[31]

-

Treatment: Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48 hours). Include untreated control wells.

-

MTT Addition: Add MTT solution to each well (e.g., 10-20 µL) and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[32]

-

Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the purple formazan crystals.[31]

-

Measurement: Agitate the plate to ensure complete dissolution and measure the absorbance at ~570 nm.

-

Calculation: Cell viability is expressed as a percentage relative to the untreated control. The IC50 value is determined by plotting viability against this compound concentration.

Signaling Pathways in Anticancer Activity

This compound exerts its anticancer effects by modulating multiple signaling pathways. In non-small-cell lung cancer cells, it induces necroptosis through the upregulation of the TNF-α pathway and the accumulation of Reactive Oxygen Species (ROS).[26] In glioblastoma, it induces apoptosis via the differential regulation of caspases, NF-κB, and the JAK2 pathway.[28]

Conclusion

The preliminary evidence strongly suggests that this compound is a promising natural compound with a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1] The quantitative data and mechanistic insights presented in this guide underscore its potential for therapeutic applications. However, further comprehensive studies, including in vivo efficacy models and toxicological assessments, are imperative to fully elucidate its pharmacological profile and translate these preliminary findings into viable clinical applications.

References

- 1. Citronellol, a monoterpene alcohol with promising pharmacological activities - A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Antioxidant Activity Determination of Citronellal and Crude Extracts of Cymbopogon citratus by 3 Different Methods [scirp.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. DPPH Assay | PDF | Spectrophotometry | Absorbance [scribd.com]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. Nitric oxide scavenging assay: Significance and symbolism [wisdomlib.org]

- 12. Determination of polyphenols and free radical scavenging activity of Tephrosia purpurea linn leaves (Leguminosae) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro antioxidant capacity and free radical scavenging evaluation of active metabolite constituents of Newbouldia laevis ethanolic leaf extract - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2.8. Nitric Oxide (NO) Scavenging Assay [bio-protocol.org]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. Effect of citronellol on oxidative stress, neuroinflammation and autophagy pathways in an in vivo model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effect of citronellol on oxidative stress, neuroinflammation and autophagy pathways in an in vivo model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Antimicrobial activity of essential plant oils and their major components - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Antibiofilm activity of the essential oil of citronella (Cymbopogon nardus) and its major component, geraniol, on the bacterial biofilms of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Citronellol Induces Necroptosis of Human Lung Cancer Cells via TNF-α Pathway and Reactive Oxygen Species Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pubs.aip.org [pubs.aip.org]

- 28. Citronellol Induces Apoptosis via Differential Regulation of Caspase‐3, NF‐κB, and JAK2 Signaling Pathways in Glioblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Screening of the Antimelanoma Activity of Monoterpenes—In Vitro Experiments on Four Human Melanoma Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 31. researchgate.net [researchgate.net]

- 32. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of L-Citronellol from Geraniol

Introduction

L-Citronellol, the (S)-enantiomer, is a valuable acyclic monoterpenoid alcohol widely utilized in the fragrance, flavor, and pharmaceutical industries for its characteristic rosy scent. Its synthesis with high enantiopurity is a key objective. This document provides detailed application notes and protocols for the enantioselective synthesis of this compound from the readily available starting material, geraniol (B1671447). Two primary methodologies are presented: a chemo-catalytic route involving asymmetric hydrogenation with a ruthenium-BINAP catalyst and a biocatalytic cascade utilizing enzymes. These protocols are designed for researchers, scientists, and professionals in drug development seeking to produce this compound with high enantiomeric excess (e.e.).

Method 1: Asymmetric Hydrogenation of Geraniol using a Ruthenium-BINAP Catalyst

This method focuses on the direct enantioselective hydrogenation of the allylic double bond in geraniol to yield (S)-Citronellol. The use of a chiral Ruthenium-BINAP complex is a well-established and efficient strategy for this transformation, offering high yields and excellent enantioselectivity.

Quantitative Data Summary

| Catalyst | Substrate Concentration | Solvent | H₂ Pressure | Temperature | Time (hr) | Yield (%) | e.e. (%) | Reference |

| Ru(OCOCH₃)₂[(R)-BINAP] | 4.7 M | 95% aq. Methanol (B129727) | 100 atm | 20°C | 8 | 97 | 96 (S) | [1] |

| Ru₂(μ-Cl)₂(μ-OAc)₂[(S)-BINAP]₂ | - | Methanol | 30 atm | 20°C | 12 | >99 | 98 (S) | [2] |

| R-Ru(OAc)₂(T-BINAP) | - | Methanol | 5-40 bar | 60°C | - | - | High | [3] |

Experimental Protocol

Materials:

-

Geraniol (distilled)

-

[Ru(cod)Cl₂]n

-

(R)-BINAP or (S)-BINAP

-

Sodium acetate (B1210297)

-

Methanol (degassed)

-

Toluene (B28343) (degassed)

-

Hydrogen gas (high purity)

-

Autoclave or high-pressure reactor

-

Standard laboratory glassware

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Catalyst Preparation (in situ):

-

In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [Ru(cod)Cl₂]n (1 equivalent) and (R)-BINAP (1.1 equivalents).

-

Add degassed toluene and heat the mixture at 110°C for 10-12 hours.

-

Cool the mixture to room temperature and add sodium acetate (4 equivalents).

-

Add degassed methanol and stir the mixture at room temperature for 1 hour.

-

Remove the solvent under reduced pressure to obtain the Ru(OCOCH₃)₂[(R)-BINAP] catalyst.

-

-

Asymmetric Hydrogenation:

-

In a high-pressure autoclave, place the freshly prepared Ru(OCOCH₃)₂[(R)-BINAP] catalyst.

-

Add a solution of distilled geraniol in degassed 95% aqueous methanol. The substrate-to-catalyst molar ratio should be optimized, typically ranging from 1000:1 to 5000:1.

-

Seal the autoclave and purge with hydrogen gas five times to remove any residual air.

-

Pressurize the autoclave with hydrogen gas to 100 atm.

-

Stir the reaction mixture at 20°C for 8-12 hours, monitoring the reaction progress by TLC or GC.

-

After the reaction is complete, carefully release the hydrogen pressure.

-

-

Purification:

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Purify the crude product by silica gel column chromatography using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford pure (S)-Citronellol.

-

-

Characterization:

-

Determine the enantiomeric excess of the product by chiral GC or HPLC analysis.

-

Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Experimental Workflow: Asymmetric Hydrogenation

Caption: Workflow for the asymmetric hydrogenation of geraniol to (S)-Citronellol.

Method 2: Biocatalytic Cascade for the Synthesis of (R)-Citronellal and subsequent reduction to (R)-Citronellol

This enzymatic approach utilizes a two-step, one-pot cascade to first oxidize geraniol to geranial and then asymmetrically reduce the geranial to (R)-citronellal. (R)-Citronellal is a key intermediate that can be subsequently reduced to (R)-Citronellol (D-Citronellol). For the synthesis of this compound ((S)-Citronellol), an ene-reductase that selectively produces the (S)-enantiomer would be required in the second step. The protocol below details the synthesis of the (R)-enantiomer as a representative example of the biocatalytic strategy.[4][5][6]

Quantitative Data Summary

| Enzyme System | Substrate Concentration | Co-solvent | Time (hr) | Conversion (%) | e.e. (%) | Product | Reference |

| CgrAlcOx & OYE2 | 10 mM Geraniol | 20% v/v Heptane | 7 | 95 | 96.9 | (R)-Citronellal | [4][7][8] |

| CgrAlcOx & OYE2 | 20 mM Geraniol | - | 1 (ox), 5 (red) | >99 | 95.9 | (R)-Citronellal | [6] |

| AaSDR1 & OYE2_Y83V | 10 mM Geraniol | n-Heptane | 1 (ox), then red. | >90 | >99 | (R)-Citronellal | [5] |

Experimental Protocol

Materials:

-

Geraniol

-

Copper radical oxidase from Colletotrichum graminicola (CgrAlcOx)

-

Ene-reductase from Saccharomyces cerevisiae (OYE2)

-

Catalase

-

Horseradish peroxidase (HRP)

-

Glucose dehydrogenase (GDH)

-

NADP⁺

-

D-Glucose

-

Sodium phosphate (B84403) buffer (NaPi), pH 8.0

-

Heptane (or other suitable organic co-solvent)

-

Ethyl acetate

-

Standard laboratory glassware

-

Shaking incubator

Procedure:

-

Reaction Setup (One-pot, two-step cascade):

-

In a reaction vessel, prepare a buffered aqueous solution (50 mM NaPi, pH 8.0).

-

Step 1 (Oxidation): Add CgrAlcOx (e.g., 1 µM), catalase (e.g., 0.5 µM), and HRP (e.g., 0.5 µM). Add geraniol (e.g., 20 mM) dissolved in a minimal amount of a water-miscible solvent like acetone (B3395972) (to a final concentration of 1% v/v) or directly if using an organic co-solvent.

-

Incubate the mixture at a controlled temperature (e.g., 23°C) with shaking (e.g., 200 rpm) for a specified time (e.g., 1 hour) to allow for the complete oxidation of geraniol to geranial.[6]

-

-

Step 2 (Reduction):

-

To the same reaction vessel, add the components for the reduction step: OYE2 (e.g., 10 µM), GDH (e.g., 6 U/mL), NADP⁺ (e.g., 1 mM), and D-glucose (e.g., 40 mM).

-

If a biphasic system is desired to improve substrate/product solubility and minimize side reactions, add an organic co-solvent like n-heptane (e.g., 20% v/v).[4][5]

-

Continue the incubation at the same temperature and shaking speed for an extended period (e.g., 5-18 hours) until the reduction of geranial to (R)-citronellal is complete.[4][6]

-

-

Work-up and Purification:

-

Extract the reaction mixture with an organic solvent such as ethyl acetate or heptane.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

The resulting (R)-citronellal can be purified by column chromatography if necessary.

-

-

Reduction to (R)-Citronellol:

-

The purified (R)-citronellal can be reduced to (R)-citronellol using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent.

-

-

Characterization:

-

Monitor the progress of both reaction steps and determine the conversion and enantiomeric excess of the citronellal (B1669106) product by chiral GC analysis.

-

Biocatalytic Cascade Workflow

Caption: Workflow for the biocatalytic synthesis of (R)-Citronellal from geraniol.

Both chemo-catalytic asymmetric hydrogenation and biocatalytic cascades offer effective and highly enantioselective routes for the synthesis of chiral citronellol (B86348) from geraniol. The choice of method will depend on factors such as the desired enantiomer, available equipment (high-pressure reactors vs. standard biochemical setups), cost of catalysts or enzymes, and scalability requirements. The provided protocols offer a detailed starting point for researchers to develop and optimize the synthesis of this compound for various applications.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Hydrogenation of geraniol using ruthenium–BINAP catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Enantioselective synthesis of (R)-citronellal from geraniol with an immobilised copper alcohol oxidase and ene reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repository.tudelft.nl [repository.tudelft.nl]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Enantioselective synthesis of ( R )-citronellal from geraniol with an immobilised copper alcohol oxidase and ene reductase - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D5RE00034C [pubs.rsc.org]

- 8. Enantioselective synthesis of (R)-citronellal from geraniol with an immobilised copper alcohol oxidase and ene reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Metabolic Engineering of S. cerevisiae for L-Citronellol Synthesis

Introduction

L-Citronellol is an acyclic monoterpene alcohol with a characteristic floral, rosy scent, making it a valuable compound in the fragrance, cosmetic, and food industries.[1][2] Traditionally, this compound is obtained through the hydrodistillation of essential oils from plants like Cymbopogon winterianus (Citronella grass) and Rosa damascena (Damask rose). However, reliance on botanical sources is often hampered by geographical and climatic constraints, variable yields, and unsustainable harvesting practices. Metabolic engineering of microbial hosts, particularly the yeast Saccharomyces cerevisiae, offers a promising and sustainable alternative for the consistent and high-level production of this compound.[1][2]

S. cerevisiae is an ideal chassis for metabolic engineering due to its well-characterized genetics, robust fermentation capabilities, and GRAS (Generally Recognized as Safe) status.[3][4] This document provides detailed application notes and protocols for the metabolic engineering of S. cerevisiae to synthesize this compound, targeting researchers, scientists, and professionals in drug development and biotechnology.

Metabolic Pathway for this compound Synthesis in S. cerevisiae

The biosynthesis of this compound in engineered S. cerevisiae is primarily achieved through the heterologous expression of enzymes that convert native precursors from the mevalonate (B85504) (MVA) pathway into the target molecule. The core of this engineered pathway involves the conversion of geraniol (B1671447) to this compound.

Figure 1. Engineered biosynthetic pathway for this compound production in S. cerevisiae.

Key Metabolic Engineering Strategies

Several strategies have been successfully employed to enhance this compound production in S. cerevisiae. These strategies often involve a multi-faceted approach targeting precursor supply, pathway efficiency, and reduction of competing pathways.

A notable and effective approach is the "push-pull-restrain" strategy.[5] This involves:

-

Push: Increasing the metabolic flux towards the precursor geranyl diphosphate (GPP).

-

Pull: Efficiently converting GPP to the final product, this compound.

-

Restrain: Downregulating or eliminating pathways that compete for precursors or degrade intermediates.

Figure 2. "Push-Pull-Restrain" strategy for enhancing this compound synthesis.

Quantitative Data Summary

The following table summarizes the this compound titers achieved through various metabolic engineering strategies in S. cerevisiae.

| Strain Engineering Strategy | This compound Titer (mg/L) | Cultivation Condition | Reference |

| Expression of CrIS reductase in a geraniol-producing strain | 285.89 | Shake Flask | [5] |